3-(3-amino-1H-pyrazol-5-yl)phenol
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Overview
Description
3-(3-amino-1H-pyrazol-5-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol typically involves the reaction of hydrazine derivatives with phenolic compounds under controlled conditions. One common method is the cyclization of hydrazones derived from phenolic aldehydes or ketones with hydrazine hydrate. This reaction is often carried out in the presence of catalysts such as acetic acid or under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-amino-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the phenol group, leading to different chemical and biological properties.
5-amino-3-(cyanomethyl)-1H-pyrazole: Contains a cyano group instead of a phenol group, which affects its reactivity and applications.
Uniqueness
3-(3-amino-1H-pyrazol-5-yl)phenol is unique due to the presence of both an amino group and a phenol group on the pyrazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFJQQBTTUYZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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